molecular formula C20H17ClO5 B2860944 ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-39-7

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2860944
CAS No.: 869080-39-7
M. Wt: 372.8
InChI Key: ZXVVGSNDNMAPFH-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the class of chromenyl derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 4-chlorophenyl group and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-12(2)19(20(23)26-17(16)10-15)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVVGSNDNMAPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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